molecular formula C13H12ClN B3181312 (2'-Chloro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 767626-02-8

(2'-Chloro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B3181312
CAS No.: 767626-02-8
M. Wt: 217.69 g/mol
InChI Key: GYHAMZMWZUSNMQ-UHFFFAOYSA-N
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Description

(2’-Chloro-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a methanamine group is attached to the 4 position of the biphenyl ring

Scientific Research Applications

(2’-Chloro-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Chloro-[1,1’-biphenyl]-4-yl)methanamine typically involves the following steps:

    Halogenation: The starting material, biphenyl, undergoes halogenation to introduce a chlorine atom at the 2’ position. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Amination: The halogenated biphenyl is then subjected to amination to introduce the methanamine group. This can be done using a nucleophilic substitution reaction with an amine source such as ammonia or methylamine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of (2’-Chloro-[1,1’-biphenyl]-4-yl)methanamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2’-Chloro-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of biphenyl carboxylic acids or ketones.

    Reduction: Formation of biphenyl amines or alcohols.

    Substitution: Formation of biphenyl derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1’-biphenyl: Lacks the methanamine group, making it less versatile in certain applications.

    4-Chloro-1,1’-biphenyl: Chlorine substitution at a different position, leading to different chemical properties.

    2-Amino-1,1’-biphenyl: Contains an amino group instead of a methanamine group, affecting its reactivity and applications.

Uniqueness

(2’-Chloro-[1,1’-biphenyl]-4-yl)methanamine is unique due to the presence of both a chlorine atom and a methanamine group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

[4-(2-chlorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHAMZMWZUSNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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